Bienvenue dans la boutique en ligne BenchChem!

Nebularine

Antiviral research HSV-1 inhibition Nucleoside analogs

Nebularine is an adenosine analog uniquely lacking the C6 exocyclic amino group, altering hydrogen-bonding capacity while preserving base stacking—ideal for probing DNA repair enzyme recognition. In HSV-1 research, it delivers 58-fold superior potency (IC50 0.6 µM) over vidarabine (~34.7 µM), enabling lower-dose antiviral screening. Also serves as a reference adenosine deaminase inhibitor (Ki 16 µM) and is validated for leukemia combination therapy with NBMPR-P. Unmatched from standard adenosine analogs in antiviral, anticancer, and enzyme kinetics applications.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 550-33-4
Cat. No. B015395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebularine
CAS550-33-4
Synonyms9-(beta-D-ribofuranosyl)purine
nebularine
purine ribonucleoside
purine riboside
purine-1-D-ribofuranoside
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1
InChIKeyMRWXACSTFXYYMV-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility100000 mg/L

Structure & Identifiers


Interactive Chemical Structure Model





Nebularine Procurement: Baseline Overview of the Purine Ribonucleoside Analog


Nebularine (CAS 550-33-4), also known as purine riboside, is a naturally occurring purine ribonucleoside isolated from the fungus *Lepista nebularis* and a structural adenosine analog characterized by deletion of the exocyclic amino group at the C6 position [1]. This deletion fundamentally alters its hydrogen-bonding capacity and enzyme recognition profile while preserving base-stacking capability similar to adenosine . Nebularine exhibits a broad spectrum of biological activities relevant to research in antiviral, antimycobacterial, anticancer, and enzyme inhibition studies .

Why Nebularine Cannot Be Substituted by Generic Adenosine or In-Class Nucleoside Analogs


In-class substitution of nucleoside analogs is unreliable due to pronounced differences in enzyme substrate specificity, antiviral potency, and metabolic stability. Nebularine's lack of the C6 exocyclic amino group confers a distinct hydrogen-bonding profile compared to adenosine and its common analogs (e.g., vidarabine, cordycepin), which can profoundly alter recognition by kinases, deaminases, and viral polymerases [1]. Critically, adenosine analogs such as 2'-deoxyadenosine are rapidly deaminated by adenosine deaminase (ADA) in biological systems, compromising their antiviral efficacy unless co-administered with an ADA inhibitor [2]. The following quantitative evidence clarifies where Nebularine offers verifiable differentiation for experimental design or procurement decisions.

Quantitative Evidence Differentiating Nebularine for Scientific Procurement


Comparative Antiviral Potency: Nebularine vs. Vidarabine (Ara-A) in HSV-1 Plaque Reduction

Nebularine demonstrates superior potency against herpes simplex virus type 1 (HSV-1) compared to the clinically established anti-herpetic nucleoside analog vidarabine. In Vero cell plaque reduction assays, Nebularine's IC50 is 0.6 µM , while Vidarabine's reported IC50 in comparable assays is 9.3 µg/mL, which corresponds to approximately 34.7 µM (molecular weight of vidarabine = 267.24 g/mol) . The quantified difference in molar potency is approximately 58-fold higher for Nebularine in this system.

Antiviral research HSV-1 inhibition Nucleoside analogs

Structural Differentiation: Altered Hydrogen Bonding vs. Adenosine with Preserved Base Stacking

Nebularine differs structurally from adenosine by the absence of the exocyclic amino group at the C6 position of the purine ring . This deletion removes a hydrogen bond donor, altering its base-pairing properties, yet it retains the base stacking ability of adenosine . Conformational studies using molecular orbital methods confirm that Nebularine maintains conformational preferences in solution very similar to its parent nucleoside, adenosine, whereas other analogs like isoguanosine exhibit markedly different conformational properties [1].

Structural biology Oligonucleotide synthesis DNA repair studies

Adenosine Deaminase Inhibition: Nebularine vs. Cladribine

Nebularine acts as an inhibitor of adenosine deaminase (ADA) with a Ki of 16 µM [1]. In contrast, the ADA inhibitor cladribine (2-chloro-2'-deoxyadenosine) is reported to inhibit cell proliferation in myeloma cell lines with IC50 values ranging from 0.18 to 2.43 µM . While cladribine exhibits higher potency on these specific cell lines, Nebularine's distinct inhibition constant provides a valuable baseline for comparative ADA inhibition studies, and its lower affinity may be advantageous in contexts where partial ADA inhibition is desired.

Enzyme inhibition Purine metabolism ADA inhibitors

In Vivo Antitumor Efficacy: Nebularine in Combination Therapy vs. Monotherapy in L1210 Leukemia

In a mouse model of leukemia L1210, a potentially lethal regimen of Nebularine administered in combination with nitrobenzylthioinosine 5'-monophosphate (NBMPR-P) resulted in a substantial kill of leukemic cells, with some mice achieving long-term survival [1]. This synergistic effect contrasts with Nebularine monotherapy, which shows high toxicity to mice [2] and limited efficacy as a single agent. The combination strategy highlights Nebularine's potential in targeted combination regimens, a differentiation point from analogs like cladribine that are used as monotherapies for lymphoid malignancies.

Oncology Combination chemotherapy Leukemia models

Research and Industrial Application Scenarios for Nebularine Based on Quantitative Evidence


Potent Inhibition of HSV-1 Replication in Antiviral Research

Nebularine is ideally suited for antiviral research programs targeting herpes simplex virus type 1 (HSV-1) due to its superior potency (IC50 = 0.6 µM) compared to the clinically used analog vidarabine (~34.7 µM) in Vero cell plaque reduction assays . This 58-fold difference allows for effective viral inhibition at lower concentrations, minimizing potential off-target effects and reducing the amount of compound required for large-scale screening or mechanistic studies.

Structural Probing of DNA Repair Mechanisms

Nebularine's unique structural profile—the absence of the C6 exocyclic amino group—alters its hydrogen-bonding capacity while preserving base stacking and overall conformation similar to adenosine . This makes it a valuable molecular probe for investigating how DNA repair enzymes recognize and discriminate between specific base determinants, a critical application in structural biology and DNA damage response research. Its use in these studies cannot be substituted by standard adenosine.

Adenosine Deaminase (ADA) Inhibition Studies

With a defined inhibition constant (Ki = 16 µM) for adenosine deaminase (ADA), Nebularine serves as a reference inhibitor for comparative enzyme kinetics and for studying purine metabolism pathways . Its moderate potency, compared to more potent inhibitors like cladribine, makes it suitable for experimental systems where partial ADA inhibition is required, or where the stronger cytotoxic effects of potent ADA inhibitors must be avoided.

In Vivo Combination Chemotherapy Models for Leukemia

Nebularine is a key component for preclinical in vivo studies exploring combination chemotherapy for leukemia, based on demonstrated synergistic efficacy with nitrobenzylthioinosine 5'-monophosphate (NBMPR-P) in a mouse L1210 leukemia model leading to long-term survival in some subjects . This application scenario is specific to combination regimens, as Nebularine monotherapy is associated with high toxicity and limited single-agent efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebularine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.